molecular formula C14H17N5O2 B2711332 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2189435-04-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2711332
CAS No.: 2189435-04-7
M. Wt: 287.323
InChI Key: FYKVFPNGUSYWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone ( 2189435-04-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular formula of C14H17N5O2 and a molecular weight of 287.32 g/mol . The compound's structure incorporates an azetidine ring linked to a triazole group and a ketone functionality connected to an isopropoxy-substituted pyridine ring, a design that leverages the known pharmacological profiles of its components . Compounds containing the 1,2,3-triazole scaffold, similar to this product, are extensively investigated for their potential as multi-target therapeutic agents . Research on analogous structures has demonstrated promising antiproliferative activity against various cancer cell lines and inhibitory action on molecular targets such as EGFR and BRAFV600E . The structural motifs present in this molecule suggest potential utility as a building block in the synthesis of more complex bioactive molecules or as a core structure for developing novel enzyme inhibitors . Researchers can explore its mechanism of action and specific binding affinities to contribute to the development of new therapeutic candidates. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVFPNGUSYWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may affect various biochemical pathways. For instance, it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in the regulation of neurotransmitters.

Pharmacokinetics

The pharmacokinetic properties of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone include its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its high chemical stability, making it resistant to metabolic degradation. It also has a strong dipole moment, which can enhance its solubility and ability to interact with biomolecular targets, thus improving its bioavailability.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel synthetic organic molecule that has garnered attention for its potential biological activity. This compound features a unique combination of a triazole ring, an azetidine structure, and a pyridine moiety, which together may confer diverse pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, characterization, and research findings.

Molecular Characteristics

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 286.34 g/mol
  • InChI Key :
  • SMILES Notation : C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4

Physical Properties

The compound is typically characterized as a white to off-white solid with moderate solubility in organic solvents such as ethanol and methanol. It exhibits stability under standard laboratory conditions but may be sensitive to light and moisture.

Synthesis and Characterization

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone often involves the following steps:

  • Formation of the Triazole Ring : Achieved through click chemistry reactions between azides and alkynes.
  • Azetidine Formation : Synthesized via cyclization reactions involving appropriate precursors.
  • Final Coupling : The triazole-azetidine intermediate is coupled with the 6-isopropoxypyridine component under controlled conditions.

Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance:

  • A study demonstrated that it effectively inhibits the growth of colon and lung cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial and fungal strains. This property could make it suitable for further development as an antimicrobial agent .

The biological activity of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may be attributed to its ability to form hydrogen bonds and π–π stacking interactions with biological targets due to the electron-rich triazole ring . These interactions may enhance its binding affinity to specific proteins involved in cancer proliferation or microbial resistance.

Toxicity and Safety

Limited studies have been conducted on the toxicological profile of this compound. However, preliminary data suggest low toxicity levels in both in vitro and in vivo models. Further research is necessary to fully understand its safety profile in clinical applications .

Applications in Research

The unique structural features of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone make it a valuable building block in medicinal chemistry:

  • Drug Development : Its potential as an anticancer and antimicrobial agent positions it well for further development in drug discovery programs.
  • Biological Studies : The compound can be utilized to investigate enzyme interactions and biological pathways relevant to disease mechanisms .

Current Research Trends

Recent studies continue to explore the biological implications of this compound. Researchers are focusing on:

  • In-depth Mechanistic Studies : Understanding how the compound interacts with specific molecular targets.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
  • Clinical Trials : Potential future studies may include clinical trials to assess efficacy and safety in human subjects.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C16_{16}H19_{19}N5_{5}O
  • Molecular Weight: Approximately 297.36 g/mol

Structural Characteristics

The compound's structure allows for various interactions at the molecular level, making it a promising candidate for drug development. The triazole ring is known for its ability to form hydrogen bonds, while the azetidine and pyridine components contribute to the compound's overall stability and reactivity.

Anticancer Activity

Research has highlighted the potential of triazole-containing compounds in anticancer therapy. For instance, studies have shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit proliferation and induce apoptosis in cancer cells, demonstrating promising results in vitro.

Case Study: In Vitro Anticancer Activity

A study involving similar triazole-containing hybrids reported that these compounds could effectively inhibit the growth of HCT116 colon cancer cells with an IC50_{50} value significantly lower than that of traditional chemotherapeutics like cisplatin. This suggests that (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may possess similar or enhanced anticancer properties.

Antimicrobial Properties

The 1,2,3-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against a variety of bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Screening

In a comprehensive screening of triazole derivatives, several compounds demonstrated potent activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the azetidine and pyridine rings is believed to enhance the binding affinity to bacterial targets.

Neuroprotective Effects

Recent research has also indicated that 1,2,3-triazole derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This is particularly relevant for conditions such as Alzheimer's disease.

Case Study: Neuroprotective Activity

A study evaluating various triazole derivatives found that certain compounds significantly inhibited AChE activity, suggesting their potential use in treating neurodegenerative diseases. The unique structure of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may contribute to this activity through enhanced bioavailability and stability.

Synthesis and Characterization

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone typically involves multi-step reactions using click chemistry techniques to form the triazole ring. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy

These techniques confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Azetidine Ring Reactions

The azetidine nitrogen serves as a nucleophile, enabling substitution reactions. Key reactions include:

Nucleophilic Substitution

  • Mechanism : The azetidine nitrogen attacks electrophilic centers (e.g., alkyl halides, acyl chlorides) under basic conditions.

  • Conditions : Alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride) with bases like NaOH or K₂CO₃.

  • Products : Alkylated or acylated azetidine derivatives.

  • Reference :

Reaction TypeReagents/ConditionsProduct Type
AlkylationAlkyl halide, baseAlkylated azetidine derivative
AcylationAcyl chloride, baseAcylated azetidine derivative

Ketone Group Reactions

The methanone (ketone) group undergoes classic carbonyl chemistry:

Hydrolysis

  • Mechanism : Acidic or basic hydrolysis converts the ketone to a carboxylic acid or alcohol.

  • Conditions : HCl/H₂O or NaOH/H₂O.

  • Products : 6-isopropoxypyridin-3-yl)carboxylic acid (acidic conditions) or secondary alcohol (basic conditions).

  • Reference :

Reduction

  • Mechanism : Reduction of the ketone to a secondary alcohol.

  • Conditions : NaBH₄ or LiAlH₄ in dry ether.

  • Products : (6-isopropoxypyridin-3-yl)(azetidin-1-yl)methanol.

  • Reference :

Reaction TypeReagents/ConditionsProduct Type
HydrolysisAcidic/Basic conditionsCarboxylic acid or alcohol
ReductionNaBH₄ or LiAlH₄Secondary alcohol

Triazole Ring Interactions

While the 1,2,3-triazole ring is typically stable, its reactivity can be modulated under specific conditions:

Electrophilic Substitution

  • Mechanism : Potential substitution at nitrogen or carbon atoms if activated.

  • Conditions : Electrophiles (e.g., nitro groups) with catalysts like H₂SO₄.

  • Products : Substituted triazole derivatives.

  • Note : Limited experimental data for this compound; extrapolated from triazole chemistry .

Cycloaddition Reactions

  • Mechanism : The triazole may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) if conjugated to alkynes.

  • Conditions : CuSO₄, sodium ascorbate, alkyne.

  • Products : 1,4-disubstituted triazoles (if alkyne is present).

  • Reference :

Synergistic Reactions

The combination of azetidine and triazole moieties may enable cascade reactions:

  • Example : Sequential nucleophilic substitution followed by acylation, forming bifunctional derivatives.

Key Structural and Mechanistic Insights

  • NMR and MS : Confirm regioselectivity and intermediate structures during reactions .

  • Kinetic Studies : Elucidate reaction mechanisms and rate-determining steps.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., H₂O) promote hydrolysis.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous molecules from the literature (Table 1), focusing on core scaffolds, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Pyridine Substituent Triazole Substituent/Position Key Properties/Activity
Target Compound Azetidine 6-isopropoxy 2H-1,2,3-triazol-2-yl High rigidity; moderate lipophilicity
8p () Piperazine 4-methoxy-2-nitrophenyl 1-(4-methoxy-2-nitrophenyl) Antileishmanial activity
10a () Piperazine 2,7-dimethylimidazo-pyridin-3-yl 4-propyl-1H-1,2,3-triazol-1-yl Antitrypanosomal activity
S727-1334 () Azetidine 2-hydroxy-6-methyl 4-{[(pyridin-4-yl)oxy]methyl} Enhanced polarity due to hydroxyl
Compound 8 () Pyrazole 3-nitro-phenyl 5-methyl-1-(3-nitrophenyl) Synthetic intermediate
Key Observations:

Core Scaffold Differences :

  • The azetidine core in the target compound and S727-1334 introduces greater ring strain and rigidity compared to piperazine (e.g., 8p, 10a) or pyrazole (Compound 8). This may improve metabolic stability but reduce conformational flexibility for target binding .
  • Piperazine-based analogs (e.g., 8p) demonstrate validated antiparasitic activity, suggesting the azetidine core in the target compound could be explored for similar applications .

Triazole Substituent Impact: The 2H-1,2,3-triazol-2-yl group in the target compound differs from 1H-1,2,3-triazoles (e.g., 10a, S727-1334) in tautomerism and substitution patterns. The 2H tautomer may alter electronic properties and hydrogen-bonding capacity .

Pyridine Substituent Effects :

  • The 6-isopropoxy group in the target compound enhances lipophilicity compared to polar groups like 2-hydroxy-6-methyl (S727-1334) or electron-withdrawing nitro groups (8p). This could improve membrane permeability but reduce aqueous solubility .
  • Chloro or methyl groups in analogs (e.g., 8p, 11b) balance electronic effects and steric demands, suggesting the isopropoxy group’s bulk may require optimization for target engagement .

Synthetic Methodology: The target compound’s triazole moiety likely derives from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . However, its 2H-1,2,3-triazol-2-yl structure implies alternative synthesis routes, possibly via cyclization of pre-functionalized intermediates . In contrast, compounds like 8p and 10a utilize hydrazide-carbon disulfide condensations or Mitsunobu reactions for heterocycle formation .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis involves modular coupling of the azetidine-triazole and isopropoxypyridine moieties. Key steps include:

  • Azetidine ring formation : Cyclization of propargylamines or strain-driven [2+2] cycloadditions to construct the azetidine core.
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole group.
  • Pyridine functionalization : Nucleophilic substitution (e.g., isopropoxy group introduction via alkoxylation of 6-chloropyridin-3-yl intermediates).
  • Final coupling : Amide or ketone bond formation between the azetidine-triazole and pyridine subunits, using carbodiimide coupling agents (e.g., EDCI/HOBt).
    Reference: Similar protocols for isopropoxypyridine derivatives achieved 96–99% yields using nucleophilic substitution and coupling reactions .

Q. How can the compound’s structure be confirmed experimentally?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy :
    • 1^1H NMR to confirm isopropoxy protons (δ 1.2–1.4 ppm, doublet) and triazole protons (δ 7.5–8.0 ppm).
    • 13^{13}C NMR to identify carbonyl signals (δ 165–175 ppm) and azetidine carbons.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]+^+).
  • X-ray crystallography : Resolve azetidine ring geometry and triazole-pyridine spatial orientation.
    Reference: Spectroscopic validation of triazole-containing analogs employed 1^1H/13^{13}C NMR and HRMS .

Advanced Research Questions

Q. What computational strategies optimize this compound’s bioactivity?

Methodological Answer:

  • Molecular docking : Use software (e.g., Discovery Studio) to predict binding affinities with target proteins (e.g., kinases or antimicrobial targets).
  • QSAR modeling : Correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with activity using descriptors like logP or H-bonding capacity.
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity and stability.
    Reference: Molecular simulation tools like Discovery Studio have been applied to design heterocyclic analogs with optimized activity .

Q. How to evaluate its stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24/48/72 hours.
  • Light sensitivity : Expose to UV-vis light (300–800 nm) and track photodegradation products by LC-MS.
    Reference: Stability studies on related azetidine derivatives highlighted pH 7–9 as optimal for storage .

Q. How to address contradictory data in biological assays?

Methodological Answer:

  • Dose-response validation : Repeat assays with gradient concentrations (e.g., 0.1–100 μM) to confirm IC50_{50} values.
  • Off-target screening : Use panels (e.g., kinase profiling) to rule out nonspecific interactions.
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent interference.
    Reference: Antimicrobial evaluations of triazole derivatives required dose-response validation to resolve false positives .

Q. What analytical methods validate purity for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for ≥95% purity.
  • Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.4% tolerance).
  • Karl Fischer titration : Quantify residual water (<0.2% w/w).
    Reference: Purity validation for pyridine-triazole hybrids relied on HPLC and elemental analysis .

Q. How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing isopropoxy with cyclopropoxy or methoxy groups).
  • Bioisosteric replacement : Substitute triazole with imidazole or tetrazole to assess pharmacophore requirements.
  • Pharmacokinetic profiling : Measure logD (octanol-water partition) and metabolic stability in liver microsomes.
    Reference: SAR studies on triazolopyridines highlighted the critical role of the azetidine ring in bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.